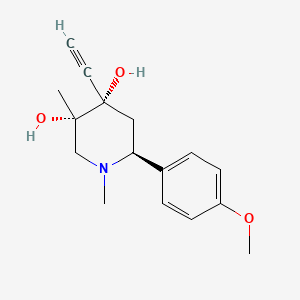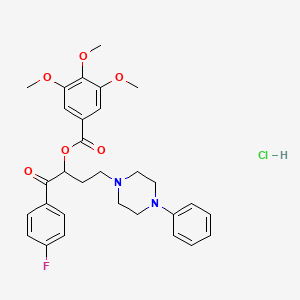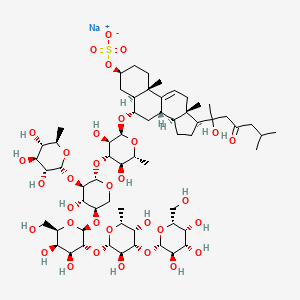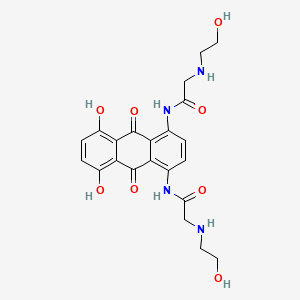
N,N'-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its functional groups that include hydroxyl, keto, and amino groups. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) typically involves multiple steps, starting from anthracene derivatives. The process includes:
Oxidation: of anthracene to form 9,10-anthraquinone.
Hydroxylation: of 9,10-anthraquinone to introduce hydroxyl groups at the 5 and 8 positions.
Amidation: reactions to attach the aminoethyl groups to the anthraquinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
Rhein: 4,5-Dihydroxyanthraquinone-2-carboxylic acid.
9,10-Dihydro-9,10-dihydroxyphenanthrene: A phenanthrene derivative with similar hydroxyl and keto groups.
Uniqueness
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
特性
| 190334-60-2 | |
分子式 |
C22H24N4O8 |
分子量 |
472.4 g/mol |
IUPAC名 |
N-[5,8-dihydroxy-4-[[2-(2-hydroxyethylamino)acetyl]amino]-9,10-dioxoanthracen-1-yl]-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C22H24N4O8/c27-7-5-23-9-15(31)25-11-1-2-12(26-16(32)10-24-6-8-28)18-17(11)21(33)19-13(29)3-4-14(30)20(19)22(18)34/h1-4,23-24,27-30H,5-10H2,(H,25,31)(H,26,32) |
InChIキー |
GUCSRQGDZMRKAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1NC(=O)CNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NC(=O)CNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



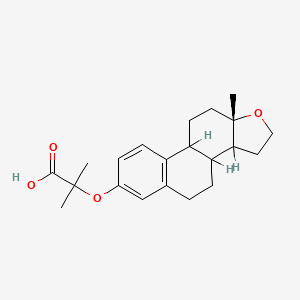

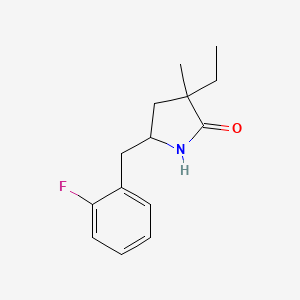
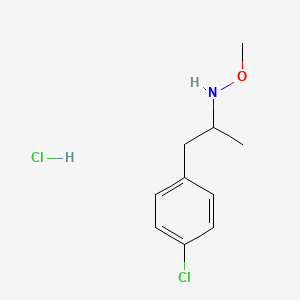
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

